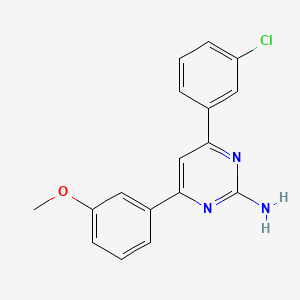
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-DMPPM) is a small molecule that has been studied for its potential applications in various scientific fields. It is a derivative of the pyrimidine ring system, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This molecule has been studied extensively in the laboratory, and has been found to be a promising candidate for further research and development.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied extensively in the laboratory for its potential applications in various scientific fields. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This molecule has also been studied for its potential to inhibit the growth of cancer cells in vitro, as well as its ability to modulate the immune system.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory and anti-pain effects. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to interact with other proteins and enzymes involved in the regulation of cell growth and death, which may explain its potential anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine have been studied extensively in the laboratory. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to modulate the immune system, inhibit the growth of cancer cells in vitro, and inhibit the enzyme cyclooxygenase-2 (COX-2). These effects may be due to its ability to interact with other proteins and enzymes involved in the regulation of cell growth and death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, it is relatively inexpensive and can be synthesized easily in the laboratory. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not approved for use in humans, and thus cannot be used in clinical trials. In addition, its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
There are several potential future directions for the research and development of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. One potential direction is the development of new synthetic methods for the production of the molecule. Another potential direction is the exploration of its potential applications in the treatment of diseases, such as cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, as well as its potential side effects. Finally, further research is needed to explore its potential use as an adjuvant therapy in combination with other drugs.
Méthodes De Synthèse
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized in several ways, including a two-step synthesis involving the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid. This reaction is followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Another method of synthesis involves the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid, followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-10-14(23-2)8-9-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXOUNSFJBQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














